molecular formula C10H13BO2 B14088788 (2-Cyclopropyl-6-methylphenyl)boronic acid

(2-Cyclopropyl-6-methylphenyl)boronic acid

Cat. No.: B14088788
M. Wt: 176.02 g/mol
InChI Key: AILRDZIUYSYYKX-UHFFFAOYSA-N
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Description

(2-Cyclopropyl-6-methylphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopropyl and a methyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

The synthesis of (2-Cyclopropyl-6-methylphenyl)boronic acid typically involves the following steps:

    Hydroboration: This is the most common route to organoborane reagents.

    Electrophilic Trapping: The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g., B(Oi-Pr)3 or B(OMe)3).

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

(2-Cyclopropyl-6-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki–Miyaura Coupling: This is arguably the most widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction.

    Oxidation: Boronic acids can be oxidized to form the corresponding alcohols or phenols.

    Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include palladium catalysts, bases like potassium acetate, and oxidizing agents. The major products formed from these reactions are often complex organic molecules that are valuable in various applications.

Scientific Research Applications

(2-Cyclopropyl-6-methylphenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (2-Cyclopropyl-6-methylphenyl)boronic acid exerts its effects is primarily through its ability to form stable complexes with other molecules. In the Suzuki–Miyaura coupling reaction, the boronic acid undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired carbon–carbon bond . This mechanism involves several key steps, including oxidative addition, transmetalation, and reductive elimination.

Comparison with Similar Compounds

(2-Cyclopropyl-6-methylphenyl)boronic acid can be compared with other boronic acids, such as phenylboronic acid and cyclopropylboronic acid . While all these compounds share the boronic acid functional group, this compound is unique due to the presence of both cyclopropyl and methyl substituents on the phenyl ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C10H13BO2

Molecular Weight

176.02 g/mol

IUPAC Name

(2-cyclopropyl-6-methylphenyl)boronic acid

InChI

InChI=1S/C10H13BO2/c1-7-3-2-4-9(8-5-6-8)10(7)11(12)13/h2-4,8,12-13H,5-6H2,1H3

InChI Key

AILRDZIUYSYYKX-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC=C1C2CC2)C)(O)O

Origin of Product

United States

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